(1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine

Description

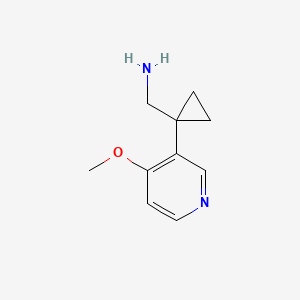

(1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine is a cyclopropane-containing methanamine derivative featuring a pyridine ring substituted with a methoxy group at the 4-position. Its structure combines the rigidity of the cyclopropane ring with the aromatic and electronic properties of the methoxypyridine moiety.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

[1-(4-methoxypyridin-3-yl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H14N2O/c1-13-9-2-5-12-6-8(9)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 |

InChI Key |

PHWMTOARMBNIED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1)C2(CC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:

Cyclopropanation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Methanamine Introduction: The methanamine moiety is introduced via reductive amination or other suitable amination reactions.

Methoxypyridinyl Substitution: The methoxypyridinyl group is attached through a nucleophilic substitution reaction, often using methoxypyridine and appropriate leaving groups.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxypyridinyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives, often with the methoxypyridinyl group intact.

Substitution: Substituted derivatives with various functional groups replacing the methoxypyridinyl group.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

- Utilized in the development of new bioactive compounds for research purposes.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its effects on various biological pathways and potential as a treatment for certain diseases.

Industry:

- Used in the production of specialty chemicals and advanced materials.

- Employed in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of (1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the position of the methoxy group on the pyridine ring, the nature of the aromatic system (pyridine vs. benzene), and substituent electronic properties (e.g., methoxy vs. fluoro). Key examples include:

Pyridine-Based Analogues

[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride

- Structure : Methoxy group at the 6-position of pyridine.

- Impact : The 6-methoxy substitution alters steric and electronic interactions compared to the 4-methoxy isomer. This positional change may influence binding affinity in receptor-ligand interactions .

- Synthesis : Prepared as a dihydrochloride salt, enhancing aqueous solubility compared to the free base .

(1-(4-Fluoropyridin-3-YL)cyclopropyl)methanamine Structure: Fluorine replaces the methoxy group at the 4-position. This contrasts with the electron-donating methoxy group in the target compound .

Benzene-Based Analogues

[1-(2-Methoxyphenyl)cyclopropyl]methanamine Structure: Pyridine replaced with a benzene ring; methoxy at the 2-position. The 2-methoxy group on benzene may enhance steric hindrance near the cyclopropane ring .

Heterocyclic Variants

[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine

- Structure : Cyclopropane is part of an ether side chain on pyridine.

- Impact : The ether linkage introduces conformational flexibility, which may reduce target selectivity compared to the rigid cyclopropane-methanamine backbone in the target compound .

Physicochemical Properties

Biological Activity

(1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine is an organic compound with significant biological activity, primarily attributed to its unique structural features. The compound's molecular formula is CHNO, with a molecular weight of 178.23 g/mol. Its structure includes a cyclopropyl group, a methanamine moiety, and a 4-methoxypyridine substituent, which enhances its solubility and potential for hydrogen bonding, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound can engage in π-π interactions through its methoxypyridine ring while forming hydrogen bonds via the cyclopropylmethanamine moiety. These interactions modulate the activity of biological targets, potentially influencing physiological responses.

Key Interactions

- Enzyme Inhibition : The compound has been studied for its potential as a ligand in receptor-ligand interactions, which may lead to therapeutic applications.

- Receptor Modulation : It may influence receptor activity through conformational changes induced by binding.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique features of this compound:

| Compound Name | Unique Features |

|---|---|

| (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine | Different position of methoxy group affects reactivity and biological activity. |

| (1-(4-Hydroxypyridin-2-YL)cyclopropyl)methanamine | Hydroxyl group may enhance interaction with certain biological targets. |

| (1-(4-Methylpyridin-2-YL)cyclopropyl)methanamine | Methyl group influences lipophilicity and potentially alters pharmacokinetics. |

| (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine | Chlorine substituent may affect electronic properties and reactivity. |

The presence of the methoxy group in this compound distinguishes it from others, enhancing its solubility and interaction capabilities, thus making it unique in its applications and biological activities.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

-

In Vitro Studies :

- Enzyme Activity Assays : The compound was tested against various enzymes to assess its inhibitory potential. Results indicated IC50 values ranging from 13 to 365 µM for several enzyme targets, demonstrating moderate potency .

- Binding Affinity Tests : NMR spectroscopy was employed to determine binding affinities to specific receptors, confirming that the compound effectively binds to target proteins involved in disease pathways .

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.